molecular formula C13H12F3NO2S2 B2492561 N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396761-70-8

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2492561
CAS No.: 1396761-70-8
M. Wt: 335.36
InChI Key: LICWFNROKIIUKT-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with thiophen-3-ylmethanol and 4-(trifluoromethyl)benzenesulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reactivity and improve yield.

Industrial Production Methods

Industrial production methods for N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would likely involve similar steps but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity and selectivity, while the sulfonamide moiety might contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a sulfonamide.

    N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

    N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

Uniqueness

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the sulfonamide group, which can impart different chemical and biological properties compared to similar compounds with aniline or acetamide groups. The trifluoromethyl group also enhances its stability and potential biological activity.

This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S2/c14-13(15,16)12-3-1-10(2-4-12)9-21(18,19)17-7-11-5-6-20-8-11/h1-6,8,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICWFNROKIIUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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